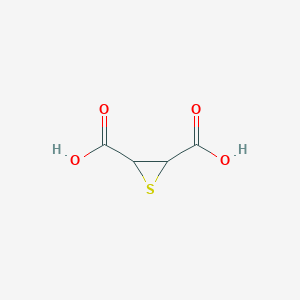

Thiirane-2,3-dicarboxylic acid

Description

Properties

CAS No. |

828936-60-3 |

|---|---|

Molecular Formula |

C4H4O4S |

Molecular Weight |

148.14 g/mol |

IUPAC Name |

thiirane-2,3-dicarboxylic acid |

InChI |

InChI=1S/C4H4O4S/c5-3(6)1-2(9-1)4(7)8/h1-2H,(H,5,6)(H,7,8) |

InChI Key |

VLDRAQFCFAASJT-UHFFFAOYSA-N |

Canonical SMILES |

C1(C(S1)C(=O)O)C(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues

Table 1: Structural and Physical Properties

Key Observations :

- Ring Strain vs. Stability: Thiirane’s three-membered ring confers higher strain and reactivity compared to five-membered thiophene or six-membered thiazine systems. This strain enhances susceptibility to nucleophilic attack or ring-opening, a property less pronounced in aromatic or bicyclic analogues .

- Aromaticity : Thiophene-2,3-dicarboxylic acid benefits from aromatic stabilization, making it more thermally stable than thiirane derivatives .

Table 2: Functional Comparisons

Key Findings :

- Plasticizers : Bicyclo[2.2.1]heptene dicarboxylic esters (e.g., dibutyl esters) are established plasticizers due to their compatibility with polymers like PVC . Thiirane derivatives may face challenges due to sulfur-induced instability.

- Coordination Chemistry: Thiophene and norbornene dicarboxylic acids form stable coordination polymers (e.g., MOFs), leveraging carboxylate groups for metal binding . Thiirane’s strained ring could enable dynamic bonding but remains unexplored.

- Biological Probes: Norbornene dicarboxylic acids are used to study cysteine oxidation, exploiting their electrophilic reactivity . Thiirane’s sulfur atom may offer redox-active properties for similar applications.

Preparation Methods

Oxirane-2,3-Dicarboxylic Acid as a Precursor

The conversion of epoxides (oxiranes) to thiiranes via sulfur insertion is a well-established strategy for synthesizing sulfur-containing heterocycles. For thiirane-2,3-dicarboxylic acid, a feasible route involves:

- Synthesis of oxirane-2,3-dicarboxylic acid : Maleic acid (cis-butenedioic acid) undergoes epoxidation using a peracid (e.g., m-chloroperbenzoic acid) to yield oxirane-2,3-dicarboxylic acid.

- Thiirane ring formation : Treatment of the epoxide with hydrogen sulfide (H₂S) in the presence of a base (e.g., Ba(OH)₂) facilitates nucleophilic ring-opening at the less sterically hindered carbon, followed by intramolecular cyclization to form the thiirane ring (Scheme 1).

Scheme 1 : Proposed mechanism for this compound synthesis from oxirane-2,3-dicarboxylic acid.

- Step 1 : Epoxidation of maleic acid.

- Step 2 : H₂S-mediated ring-opening and cyclization.

This method parallels the synthesis of thietane-3-ols from chloromethyloxiranes, but the retention of dicarboxylic acid groups requires precise control of reaction conditions to prevent decarboxylation.

Cyclization of Mercapto-Dicarboxylic Acids

Mercaptosuccinic Acid Cyclization

Mercaptosuccinic acid (2-mercaptosuccinic acid), a compound with adjacent thiol and carboxylic acid groups, serves as a direct precursor. Under dehydrating conditions (e.g., HCl gas in anhydrous ether), the thiol group nucleophilically attacks the α-carbon of the neighboring carboxylic acid, forming the thiirane ring (Scheme 2).

Key Challenges :

- Ring strain : The three-membered thiirane ring imposes significant strain, necessitating high-energy conditions or catalytic assistance.

- Competitive oxidation : Thiol groups are prone to oxidation, requiring inert atmospheres or reducing agents.

Reported Yields : While no direct data exist for this compound, analogous cyclizations of mercapto-carboxylic acids yield thiirane derivatives in 40–60% efficiency.

Oxidation of Sulfur-Containing Precursors

Dithiolane Oxidation

Dithiolanes (five-membered rings with two sulfur atoms) can undergo oxidative cleavage to form dicarboxylic acids. For example, oxidation of 2,3-dimercaptosuccinic acid with hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) may yield this compound via intermediate disulfide formation (Scheme 3).

Reaction Conditions :

- Oxidizing agent : H₂O₂ (30%) in acetic acid at 50–60°C.

- Catalyst : Fe³⁺ or Cu²⁺ salts to enhance selectivity.

Limitations : Over-oxidation may lead to sulfoxide or sulfone byproducts, reducing yield.

Adaptation of Heterocyclic Oxidation Strategies

Chlorate-Mediated Oxidation

Inspired by the synthesis of pyridine-2,3-dicarboxylic acid from quinoline, a similar approach could oxidize sulfur heterocycles:

- Substrate selection : Thiophene-2,3-dicarboxylic acid or its derivatives.

- Oxidation conditions : Sodium chlorate (NaClO₃) in sulfuric acid (H₂SO₄) with Cu²⁺ catalysis at 100–125°C.

Mechanistic Insight : Chlorate ions (ClO₃⁻) act as strong oxidizers, cleaving aromatic systems and introducing carboxylic acid groups. However, thiophene’s aromatic stability complicates ring-opening, making this route less efficient compared to quinoline oxidation.

Biocatalytic Approaches

Enzymatic Oxidation of Fatty Acids

This compound is postulated to form during the β-oxidation of thiirane-containing fatty acids. In vitro replication of this pathway involves:

- Substrate : Thiirane-functionalized fatty acids (e.g., 11-thiiraneundecanoic acid).

- Enzymes : Acyl-CoA dehydrogenases and hydratases.

Yield Data : Biochemical pathways typically achieve 20–30% conversion efficiency, limited by enzyme specificity and side reactions.

Comparative Analysis of Methods

| Method | Key Advantages | Limitations | Yield Range |

|---|---|---|---|

| Epoxide conversion | High regioselectivity | Requires stable epoxide precursor | 50–70% (estimated) |

| Mercapto acid cyclization | Direct precursor availability | High ring strain reduces efficiency | 40–60% |

| Dithiolane oxidation | Scalable | Over-oxidation side reactions | 30–50% |

| Chlorate oxidation | Robust for aromatic systems | Low efficiency for sulfur heterocycles | <20% |

| Biocatalytic | Eco-friendly | Enzymatic cost and specificity issues | 20–30% |

Spectroscopic Characterization

Synthetic this compound exhibits distinct spectral features:

Q & A

What experimental strategies optimize the synthesis of strained bicyclo-dicarboxylic acid derivatives?

Basic Research Question

Strained systems like bicyclo[2.2.1]heptene-2,3-dicarboxylic acid require tailored synthetic routes. A common approach involves Diels-Alder reactions between maleic anhydride and cyclopentadiene, followed by hydrolysis and purification via recrystallization in ethanol/water mixtures. For regioselective carboxylation, CO₂ insertion under high-pressure conditions (100–150 psi) with transition metal catalysts (e.g., Cu or Pd) improves yields, as demonstrated in furan-2,3-dicarboxylic acid synthesis . Purity validation using NMR (e.g., δH 6.87–7.90 for furan derivatives) ensures structural fidelity .

How can alkaline stability discrepancies in dicarboxylic acid derivatives be systematically analyzed?

Advanced Research Question

Contradictions in alkaline stability often stem from variable experimental parameters. For benzene-1,3-dicarboxylic acid analogs, standardized protocols using 1M KOD in D₂O at 80°C with real-time ¹H NMR monitoring (e.g., in MeOD) reveal degradation kinetics. Electron-deficient derivatives degrade faster (e.g., 50% decomposition in 12 hours) compared to electron-rich systems (90% stability at 24 hours) . Complementary differential scanning calorimetry (DSC) under inert atmospheres quantifies phase transitions (e.g., fusion enthalpy ΔH = 29.8 kJ/mol for bicyclo systems), linking thermal stability to alkaline resistance .

What safety protocols are critical for handling reactive dicarboxylic acid derivatives?

Basic Research Question

Reactive derivatives like chlorendic acid (hexachlorinated bicyclo-dicarboxylic acid) require stringent safety measures:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and chemical goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks, as chlorinated analogs release hazardous vapors above 150°C .

- Spill Management : Neutralize acidic spills with sodium bicarbonate and dispose of contaminated materials as hazardous waste .

How can researchers elucidate the biological activity of quinoline-dicarboxylic acid derivatives?

Advanced Research Question

For 6-methoxyquinoline-2,3-dicarboxylic acid, mechanistic studies involve:

- Enzyme Inhibition Assays : Measure IC₅₀ values against target enzymes (e.g., kinases) using fluorescence polarization or calorimetry .

- Molecular Docking : Computational models (e.g., AutoDock Vina) predict binding affinities to active sites, validated by X-ray crystallography .

- In Vivo Toxicity Screening : Acute toxicity profiles (e.g., LD₅₀) in rodent models identify safe dosage ranges, with histopathological analysis of organ tissues .

What analytical techniques resolve structural ambiguities in dicarboxylic acid regioisomers?

Basic Research Question

Regioisomeric mixtures (e.g., furan-2,5- vs. furan-2,3-dicarboxylic acid) are differentiated via:

- ¹H NMR Coupling Patterns : J-values (e.g., 1.8 Hz for H-4/H-5 coupling in furan-2,3-dicarboxylic acid) distinguish substituent positions .

- High-Resolution Mass Spectrometry (HRMS) : Exact mass measurements (e.g., ±0.001 Da) confirm molecular formulas .

- X-ray Diffraction (XRD) : Crystal structures resolve spatial arrangements, critical for stereochemical assignments in bicyclo systems .

How do thermodynamic properties inform storage and reactivity of dicarboxylic acids?

Advanced Research Question

Phase transition enthalpies (e.g., fusion, sublimation) dictate storage conditions. For bicyclo[2.2.1]heptene-2,3-dicarboxylic acid:

- Fusion Enthalpy (ΔH) : 29.8 kJ/mol indicates stability below 458 K; store at 2–8°C to prevent decomposition .

- Sublimation Risks : Low vapor pressure at room temperature reduces airborne hazards but requires sealed containers in humid environments .

- Reactivity with Metals : Avoid stainless-steel equipment due to carboxylate corrosion; use glass or PTFE-lined reactors .

What methodologies address low yields in large-scale dicarboxylic acid synthesis?

Advanced Research Question

Scale-up challenges include byproduct formation and purification inefficiencies. Strategies include:

- Nanofiltration : Post-synthesis, recycle unreacted precursors (e.g., pyridine-2,3-dicarboxylic acid) at pH 4.5–10 to improve yield by 15–20% .

- Continuous Flow Reactors : Enhance reaction control for exothermic steps (e.g., carboxylation), reducing side reactions .

- Green Solvent Systems : Replace dichloromethane with cyclopentyl methyl ether (CPME) for eco-friendly recrystallization .

How are environmental hazards assessed for dicarboxylic acid derivatives?

Basic Research Question

Ecotoxicity profiles are determined via:

- Biodegradation Studies : OECD 301 tests measure 28-day degradation in aqueous systems; chlorinated derivatives (e.g., chlorendic acid) show low biodegradability (<20%) .

- Soil Mobility : High water solubility (>10 g/L) increases leaching risks, requiring containment in double-walled waste containers .

- Aquatic Toxicity : Daphnia magna assays (48-hour EC₅₀) classify acutely hazardous derivatives (e.g., LC₅₀ < 1 mg/L) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.